4-Chloro-3-isopropylbenzaldehyde

Description

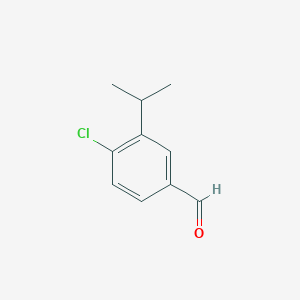

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDNJVODZCCOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloro 3 Isopropylbenzaldehyde and Its Structural Analogs

Direct Synthesis Routes to 4-Chloro-3-isopropylbenzaldehyde

The direct synthesis of substituted benzaldehydes, including this compound, can be achieved through formylation reactions where an aldehyde group is introduced onto an aromatic ring. One prominent method is a variation of the Gattermann-Koch reaction, which involves the reaction of a substituted benzene (B151609) with carbon monoxide and hydrogen chloride under pressure in the presence of a metal halide catalyst like aluminum chloride (AlCl₃). google.com

For instance, the synthesis of isopropylbenzaldehyde, a structural analog, is accomplished by reacting cumene (B47948) (isopropylbenzene) with carbon monoxide and hydrogen chloride. The process can be optimized by controlling the reaction temperature and pressure to achieve high yields. google.com A similar approach can be applied to 1-chloro-2-isopropylbenzene to yield this compound. Another method involves the reaction of benzene with isopropyl chloride and carbon monoxide in the presence of AlCl₃, which yields a mixture of isopropylbenzaldehyde isomers. google.com

Indirect Synthetic Approaches via Precursor Transformations

Indirect routes offer flexibility, often starting from more readily available or cheaper precursors and modifying them through a sequence of reactions.

Reduction and Halogenation Protocols

Multi-step synthesis provides a powerful avenue for producing specifically substituted benzaldehydes. These sequences can involve the reduction of carboxylic acids or their derivatives and halogenation of the aromatic ring.

A representative, though complex, pathway starts with a substituted benzoic acid. For example, a synthesis route to a structural analog begins with 2-chloro-5-bromobenzoic acid. google.com This starting material undergoes acylation with an acylating chlorination reagent like oxalyl chloride or thionyl chloride to form the corresponding acyl chloride. google.com This is followed by a Friedel-Crafts acylation, reduction of the resulting ketone, and finally, formylation of the aromatic ring to introduce the aldehyde group. google.com

A more direct illustration of reduction and halogenation involves the conversion of an aldehyde to an alcohol, which is then halogenated. For the related compound 4-isopropylbenzaldehyde (B89865), it can be reduced to (4-isopropylphenyl)methanol using sodium borohydride (B1222165) (NaBH₄). chemicalbook.com The resulting alcohol is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) to produce the corresponding benzyl (B1604629) chloride. chemicalbook.com Reversing this logic, one could envision a synthesis starting from a precursor that is first halogenated and then a functional group is transformed into the aldehyde.

Common reducing agents for converting aldehydes to primary alcohols include complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), or catalytic hydrogenation. britannica.com

Condensation Reactions in Chalcone (B49325) and Hydrazone Synthesis

This compound serves as a key building block in the synthesis of more complex molecules like chalcones and hydrazones through condensation reactions.

Chalcone Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone. jetir.orgnih.gov In this reaction, this compound would react with a substituted acetophenone (B1666503) in the presence of a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcohol solvent. nih.govyoutube.com The reaction proceeds by the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone characteristic of chalcones. jetir.org

Hydrazone Synthesis: Hydrazones are formed through the condensation reaction of an aldehyde with a hydrazine (B178648) derivative. researchgate.netnih.gov The reaction of this compound with a substituted hydrazine, such as benzoic acid hydrazide or 1-hydrazinophthalazine, would yield the corresponding N-substituted hydrazone. researchgate.netsigmaaldrich.com These reactions are typically carried out by refluxing the reactants in a solvent like ethanol. mdpi.com The resulting C=N double bond of the hydrazone is central to its chemical properties. researchgate.net

| Product Type | Aldehyde Reactant | Co-reactant | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Chalcone | 4-chlorobenzaldehyde | Acetophenone | NaOH, Grinding (Solvent-free) | rsc.org |

| Chalcone | Benzaldehyde (B42025) | 4-methyl acetophenone | 60% NaOH, Ethanol | youtube.com |

| Hydrazone | 4-chlorobenzaldehyde | Benzoic acid hydrazide | Ethanol, Reflux | researchgate.net |

| Hydrazone | 4-isopropylbenzaldehyde | (4-chloro-1-phthalazinyl)hydrazine | Not specified | sigmaaldrich.com |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. These "green" principles are applicable to the synthesis of this compound and its derivatives. garph.co.uk Key strategies include the use of non-toxic solvents, solvent-free conditions, and reusable catalysts. researchgate.net

Solvent-Free Reactions: A notable example is the solvent-free Claisen-Schmidt condensation to produce chalcones. The reaction can be carried out by simply grinding the solid reactants (e.g., 4-chlorobenzaldehyde, acetophenone, and NaOH) together using a mortar and pestle, which minimizes waste and avoids the use of hazardous organic solvents. rsc.org

Aqueous Media: Water is an ideal green solvent. The synthesis of 2-amino-4H-chromene derivatives, for example, can be achieved through the reaction of an aromatic aldehyde with malononitrile (B47326) in water, using a reusable nanozeolite catalyst. psu.edu

Sustainable Catalysis: The Kornblum oxidation, which converts benzyl halides to benzaldehydes, can be performed under eco-friendly conditions using molecular oxygen as the oxidant and a modified graphitic carbon nitride (g-C₃N₄) photocatalyst under visible light at room temperature. rsc.org This avoids high temperatures and toxic reagents like DMSO. rsc.org Another approach involves reactive distillation, which combines reaction and separation into a single unit, for the sustainable synthesis of benzaldehyde. acs.org

Catalytic Methodologies in Aldehyde Functionalization

The aldehyde group of this compound is highly reactive and can be transformed into various other functional groups using catalytic methods.

Catalytic Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 4-chloro-3-isopropylbenzyl alcohol. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a transition metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). britannica.comthieme-connect.de Homogeneous catalysts are also effective and offer high activity and selectivity. thieme-connect.de

Catalytic Oxidation: Substituted benzaldehydes can be oxidized to their corresponding benzoic acids. Phase transfer catalysis is one method, using an oxidizing agent like dichromate in an organic solvent with a quaternary onium salt as the catalyst to facilitate the reaction between the aqueous and organic phases. chemijournal.com

Cross-Coupling Reactions: Advanced one-pot procedures allow for the reduction of a precursor (like a Weinreb amide) to a stable hemiaminal intermediate, which effectively protects the latent aldehyde. acs.orgacs.org This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with organometallic reagents to introduce various alkyl or aryl substituents, demonstrating a powerful method for aldehyde functionalization. acs.orgrug.nl

Carbene Catalysis: N-Heterocyclic carbenes (NHCs) are versatile organocatalysts. They can be used to activate α-chloroaldehydes, for example, to generate homoenolate intermediates. This allows for the direct functionalization at the β-sp³-carbon, a typically inert position, opening up novel synthetic pathways. sci-hub.box

| Transformation | Reagent/Catalyst System | Product | Reference |

|---|---|---|---|

| Reduction to Alcohol | H₂, Pd/Pt/Ni catalyst | Primary Alcohol | britannica.com |

| Oxidation to Carboxylic Acid | Dichromate, Phase Transfer Catalyst | Carboxylic Acid | chemijournal.com |

| Cross-Coupling | DIBAL-H, Pd-phosphine catalyst, Organolithium reagent | Substituted Benzaldehyde | acs.orgrug.nl |

| β-sp³-Carbon Functionalization | N-Heterocyclic Carbene (NHC) | γ-Lactam (with specific substrates) | sci-hub.box |

Advanced Spectroscopic and Crystallographic Investigations

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are specific to its structure and bonding. The analysis of these spectra allows for the identification of functional groups and provides a fingerprint for the molecule. nih.gov

The vibrational modes for 4-Chloro-3-isopropylbenzaldehyde can be predicted based on characteristic group frequencies. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to produce a strong, sharp band in the IR spectrum, typically in the region of 1690-1715 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents. The presence of both an electron-donating isopropyl group and an electron-withdrawing chloro group results in a complex influence on the C=O bond polarity.

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are expected just below 3000 cm⁻¹. Bending vibrations for the C-H bonds of the aromatic ring and the isopropyl group, as well as C-C stretching vibrations within the ring, appear in the fingerprint region (below 1600 cm⁻¹). researchgate.net The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the spectrum. Studies on related molecules like 3-chloro-4-methoxybenzaldehyde (B1194993) show that vibrational assignments can be complex due to the coupling of various modes. nih.govresearchgate.net

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2970-2870 | Medium-Strong |

| C=O Stretch (Aldehyde) | 1715-1690 | Strong |

| C=C Aromatic Ring Stretch | 1600-1450 | Medium-Variable |

| C-H In-plane Bend | 1300-1000 | Medium |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde, aromatic, and isopropyl protons.

Aldehyde Proton: A singlet, significantly downfield (δ 9.9-10.1 ppm), due to the deshielding effect of the carbonyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as complex multiplets in the aromatic region (δ 7.5-8.0 ppm). Their precise shifts and coupling patterns depend on their position relative to the electron-withdrawing chloro and aldehyde groups and the electron-donating isopropyl group.

Isopropyl Protons: A septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃) are characteristic of an isopropyl group. The methine proton would likely appear around δ 3.0-3.4 ppm, while the methyl protons would be further upfield, around δ 1.2-1.4 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbon is the most downfield signal, expected around δ 190-193 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct signals between δ 125-155 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the isopropyl group will show characteristic shifts.

Isopropyl Carbons: The methine carbon is expected around δ 34 ppm, and the two equivalent methyl carbons around δ 23 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H | 9.9-10.1 | s (singlet) | 1H |

| Aromatic H | 7.5-8.0 | m (multiplet) | 3H |

| Isopropyl CH | 3.0-3.4 | sept (septet) | 1H |

| Isopropyl CH₃ | 1.2-1.4 | d (doublet) | 6H |

| ¹³C NMR | Predicted δ (ppm) | ||

| C=O | 190-193 | ||

| Aromatic C-Cl | 135-138 | ||

| Aromatic C-CHO | 134-137 | ||

| Aromatic C-iPr | 153-156 | ||

| Aromatic CH | 127-132 | ||

| Isopropyl CH | ~34 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₀H₁₁ClO), the molecular weight is approximately 182.65 g/mol .

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 182 and a characteristic [M+2]⁺ peak at m/z 184 with an intensity about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). miamioh.edu

Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical (H•): Leading to a strong [M-1]⁺ peak at m/z 181. docbrown.info

Loss of the formyl radical (•CHO): Resulting in an [M-29]⁺ peak at m/z 153. libretexts.org

Loss of an isopropyl group: Cleavage of the isopropyl group could lead to a fragment at m/z 139.

Loss of a methyl radical (•CH₃) from the isopropyl group: This would produce an [M-15]⁺ peak at m/z 167.

The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and intermolecular interactions. carleton.edu

In the solid state, molecules of this compound will pack in a specific arrangement dictated by intermolecular forces. Analysis of the crystal structure would reveal these interactions. nih.gov Likely interactions include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds are expected between the aldehyde oxygen of one molecule and aromatic or isopropyl C-H groups of neighboring molecules. These interactions often form chains or dimeric motifs that are common in the crystal structures of benzaldehydes.

Halogen Bonding: The chlorine atom could act as a halogen bond donor or acceptor, participating in Cl···O or Cl···Cl interactions that influence the crystal packing.

π-π Stacking: The aromatic rings may engage in stacking interactions, where the rings are arranged in a parallel or offset fashion.

Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. libretexts.orgscielo.org.mx A PXRD analysis of this compound would be essential for phase identification, purity assessment, and quality control of the solid material. The positions and relative intensities of the diffraction peaks are determined by the unit cell dimensions and the arrangement of atoms within the crystal lattice. researchgate.net

Computational Chemistry and Quantum Mechanical Analysis

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies on the reaction mechanisms involving 4-Chloro-3-isopropylbenzaldehyde are instrumental in elucidating the pathways of its chemical transformations. These studies often employ quantum mechanical methods to map out the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. This involves the characterization of stationary points, including intermediates and, most importantly, transition states.

The transition state is a critical, high-energy configuration along the reaction coordinate that separates the reactants from the products. Its structure and energy determine the activation barrier of the reaction, which is a key factor in reaction kinetics. For a substituted benzaldehyde (B42025) like this compound, theoretical calculations can model various reactions, such as nucleophilic additions to the carbonyl group, oxidations, or reductions.

For instance, in a nucleophilic addition reaction, computational models can predict the geometry of the approach of the nucleophile to the carbonyl carbon. These models can also determine the structure of the tetrahedral intermediate and the transition state leading to it. The electronic and steric effects of the chloro and isopropyl substituents on the benzene (B151609) ring significantly influence the stability of the transition state and, consequently, the reaction rate. The chlorine atom, being electron-withdrawing, can affect the electrophilicity of the carbonyl carbon, while the bulky isopropyl group can introduce steric hindrance.

While specific theoretical studies on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, general principles from studies on related substituted benzaldehydes can be applied. For example, theoretical investigations into the acetalization of 3-chlorobenzaldehyde (B42229) have utilized ab initio methods to explore the reaction mechanism. Such approaches could similarly be used to model the reactions of this compound, providing valuable data on its reactivity.

Table 1: Hypothetical Transition State Analysis for Nucleophilic Addition to this compound

| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0 | C=O bond length: ~1.22 Å |

| Transition State | ΔG‡ | Partial C-Nucleophile bond formation, C=O bond elongation |

| Intermediate | - | C-O bond length: ~1.43 Å, C-Nucleophile bond formed |

| Products | ΔG_rxn | Final product geometry |

This table represents a generalized model for data that would be generated from a specific computational study.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their measured reactivity. These models are expressed as mathematical equations that can predict the reactivity of new or untested compounds based on their structural or physicochemical properties, known as molecular descriptors.

For a compound like this compound, a QSRR model could be developed to predict its reactivity in a specific class of reactions by considering a dataset of similarly substituted benzaldehydes. The molecular descriptors used in such a model would quantify the electronic and steric influences of the substituents.

Key molecular descriptors relevant to this compound would include:

Electronic Descriptors: These quantify the effect of the chloro and isopropyl groups on the electron distribution in the molecule. Examples include Hammett constants (σ), calculated dipole moments, and atomic charges on the carbonyl carbon and oxygen atoms. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the isopropyl group would be captured by these descriptors.

Steric Descriptors: These account for the size and shape of the substituents. Taft steric parameters (Es) or more sophisticated computational descriptors like molecular volume or surface area can be used to model the steric hindrance caused by the isopropyl group, which is located ortho to the aldehyde group.

Topological and Quantum Chemical Descriptors: These can include a wide range of calculated properties such as molecular weight, logP (partition coefficient), and energies of frontier molecular orbitals (HOMO and LUMO). The energy of the LUMO, for example, can be correlated with the susceptibility of the carbonyl group to nucleophilic attack.

A typical QSRR model for the reactivity of a series of substituted benzaldehydes might take the following linear form:

log(k) = c₀ + c₁σ + c₂Es + c₃(LUMO Energy)

Where k is the reaction rate constant, and c values are coefficients determined through statistical regression analysis of the experimental data.

While specific QSRR models exclusively for this compound are not readily found, studies on broader sets of substituted benzaldehydes provide the framework for how such a model would be constructed and the types of descriptors that would be significant. These models are valuable tools in medicinal chemistry and materials science for the rational design of molecules with desired reactivity profiles.

Table 2: Relevant Molecular Descriptors for QSRR of this compound

| Descriptor Type | Descriptor Example | Value (Calculated/Estimated) | Influence on Reactivity |

| Electronic | Hammett Constant (σ_meta for Cl) | +0.37 | Increases electrophilicity of carbonyl C |

| Electronic | Hammett Constant (σ_ortho for i-Pr) | -0.15 | Decreases electrophilicity of carbonyl C |

| Steric | Taft Steric Parameter (Es for i-Pr) | -0.47 | Hinders nucleophilic attack |

| Quantum Chemical | LUMO Energy | (Value from calculation) | Lower energy correlates with higher reactivity towards nucleophiles |

Note: The values presented are illustrative and would need to be specifically calculated for this compound within a consistent computational framework.

Chemical Reactivity and Mechanistic Exploration of 4 Chloro 3 Isopropylbenzaldehyde Derivatives

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the carbonyl group in 4-chloro-3-isopropylbenzaldehyde is a prime target for nucleophiles. This reactivity underpins a variety of important chemical transformations, including the formation of imines, carbon-carbon bonds, and heterocyclic systems.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. jetir.org This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. internationaljournalcorner.com The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and proceeds by heating the reactants in a suitable solvent like ethanol. researchgate.net The general mechanism involves the formation of a hemiaminal intermediate which then dehydrates to form the C=N double bond of the imine. researchgate.net

Similarly, reacting this compound with hydrazines, such as benzoic acid hydrazide or substituted hydrazines, yields hydrazones. researchgate.netnih.gov These reactions also proceed via an addition-elimination mechanism. researchgate.net Hydrazones are valuable synthetic intermediates and have been prepared from various aldehydes and hydrazines under mild conditions. organic-chemistry.orgvjs.ac.vn The formation of both Schiff bases and hydrazones from this compound represents a key class of reactions for this compound. ijpbs.com

Table 1: Synthesis of Imines and Hydrazones from this compound

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Ethanol, catalytic acid (e.g., acetic acid), reflux |

Claisen-Schmidt Condensation: This reaction is a type of crossed aldol (B89426) condensation between an aromatic aldehyde that lacks α-hydrogens, such as this compound, and an enolizable ketone or aldehyde. wikipedia.org The reaction is typically carried out under basic conditions (e.g., NaOH or KOH) where the base deprotonates the α-carbon of the ketone to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield an α,β-unsaturated ketone, also known as a chalcone (B49325). taylorandfrancis.com Solvent-free methods using solid NaOH have also been reported to give quantitative yields for this type of condensation. nih.gov

Knoevenagel Condensation: This condensation involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or malonic acid. wikipedia.orgsigmaaldrich.com The reaction is characteristically catalyzed by a weak base, often a primary or secondary amine like piperidine. wikipedia.orgyoutube.com The base facilitates the deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of this compound. The subsequent elimination of water from the intermediate produces a new carbon-carbon double bond. sigmaaldrich.com The reaction can be performed in various solvents, including ionic liquids, which can offer a greener alternative to traditional solvents like benzene (B151609). researchgate.netscielo.br

Table 2: Carbon-Carbon Bond Forming Condensation Reactions

| Reaction Name | Reactant for this compound | Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt | Ketone with α-hydrogens (e.g., Acetone) | Strong Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone derivative) |

The reactivity of this compound is pivotal in the synthesis of various heterocyclic compounds. A notable example is the formation of 4-thiazolidinones. This synthesis is often a multi-step process. First, a Schiff base is prepared by reacting this compound with a suitable amino compound. researchgate.net

In a subsequent step, the Schiff base undergoes cyclocondensation with a molecule containing a thiol group, such as thioglycolic acid (mercaptoacetic acid) or thiolactic acid. researchgate.netnih.gov This reaction involves the nucleophilic attack of the sulfur atom on the imine carbon and the subsequent intramolecular cyclization by the nitrogen atom attacking the carbonyl group of the acid, leading to the formation of the five-membered thiazolidinone ring. sapub.orgpsu.edu This method is a common and effective way to synthesize a wide array of substituted thiazolidinones. nih.gov While specific examples for imidazolidine (B613845) synthesis from this aldehyde are less common in the provided literature, the principle of reacting the aldehyde with a diamine (like ethylenediamine) would be the basis for their formation.

Table 3: Synthesis of 4-Thiazolidinones

| Step | Reactants | Product |

|---|---|---|

| 1 | This compound + Amine (e.g., 2-aminobenzothiazole) | Schiff Base |

Organocatalytic and Metal-Catalyzed Transformations

The aldehyde functional group in this compound is a prime target for a wide array of organocatalytic and metal-catalyzed transformations, enabling the synthesis of more complex molecules. These methods offer high levels of control over reactivity and selectivity.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and offers advantages such as low toxicity and stability. organic-chemistry.orgmdpi.com For substituted benzaldehydes, organocatalysts can facilitate reactions like the Knoevenagel condensation, Stetter reaction, and various asymmetric transformations. organic-chemistry.orgwikipedia.org For example, the aldol condensation of 4-isopropylbenzaldehyde (B89865) with propanal has been studied using both base catalysis and solid acid catalysts. researchgate.net

Metal catalysts are also pivotal in transforming substituted benzaldehydes. A notable example is a multicomponent reaction involving 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide. rsc.org This reaction's outcome is highly dependent on the catalyst used, yielding different heterocyclic products. With no catalyst, an N-substituted amine is formed. In the presence of zirconium(IV) chloride, a phosphine (B1218219) oxide with an isoquinoline (B145761) ring is the major product, while silver acetate (B1210297) catalyzes the formation of a 2H-isoindol-1-ylphosphine oxide. rsc.org This highlights the power of catalyst choice in directing reaction pathways.

Another innovative approach combines metal and whole-cell catalysis. For instance, a Suzuki-coupling reaction, catalyzed by a palladium complex, can be used to synthesize a ketone from a substituted benzoyl chloride (obtainable from the corresponding aldehyde). This ketone can then be stereoselectively reduced to a chiral alcohol by an engineered microorganism. nih.gov

Table 2: Catalyst-Dependent Product Formation in a Multicomponent Reaction

| Catalyst | Reactants | Major Product | Reference |

|---|---|---|---|

| None | 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | Phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine | rsc.org |

| Zirconium(IV) chloride | 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | Dihydro-isoquinolin-1-ylphosphine oxide | rsc.org |

| Silver acetate | 2-(Phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | 2H-Isoindol-1-ylphosphine oxide | rsc.org |

Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is fundamental to optimizing reaction conditions and predicting product outcomes. Studies on substituted benzaldehydes provide a framework for this understanding.

The electronic properties of the chloro and isopropyl substituents have a significant impact on the reactivity of the aldehyde group. Kinetic studies on the addition of hydroxide (B78521) ions to various substituted benzaldehydes have shown that the rates of addition are nearly proportional to the equilibrium constants. rsc.org Interestingly, the rate of dissociation of the resulting adduct is largely unaffected by the nature of the substituent. rsc.org

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide a detailed picture of the reaction pathway. For the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole, DFT calculations have identified three transition states corresponding to the initial nucleophilic attack and hydrogen transfer, an internal rearrangement, and the final dehydration to form a Schiff base. nih.gov Such studies are invaluable for elucidating the intricate steps of a chemical transformation.

Table 3: Kinetic Data for the Oxidation of Benzaldehyde by Pyridinium Bromochromate (PBC) at 298 K

| [PBC] (mol dm⁻³) | [Benzaldehyde] (mol dm⁻³) | Initial Rate (mol dm⁻³ s⁻¹) |

|---|---|---|

| 0.001 | 0.01 | 4.65 x 10⁻⁵ |

| 0.002 | 0.01 | 9.32 x 10⁻⁵ |

| 0.004 | 0.01 | 18.7 x 10⁻⁵ |

| 0.006 | 0.01 | 28.0 x 10⁻⁵ |

| 0.001 | 0.02 | 9.30 x 10⁻⁵ |

| 0.001 | 0.04 | 18.6 x 10⁻⁵ |

| 0.001 | 0.08 | 37.1 x 10⁻⁵ |

Data adapted from a study on the oxidation of substituted benzaldehydes. researchgate.net

Chemical Synthesis and Applications of Functionalized Derivatives

Design and Synthesis of Hydrazone and Chalcone (B49325) Derivatives

Hydrazone and chalcone derivatives of 4-chloro-3-isopropylbenzaldehyde are synthesized through straightforward and efficient condensation reactions. These derivatives are of significant interest due to their diverse biological activities.

Hydrazones are typically prepared by the reaction of this compound with various hydrazine (B178648) derivatives. This condensation reaction involves the nucleophilic attack of the amino group of the hydrazine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N-N bond of the hydrazone.

Chalcones , which are 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) in the presence of a base, such as aqueous sodium hydroxide (B78521), and a suitable solvent like methanol. researchgate.netnih.govscispace.com The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. nih.govscispace.com The general synthetic scheme for chalcone formation is presented below:

Scheme 1: General synthesis of chalcone derivatives from this compound.

These synthetic methodologies provide access to a broad library of hydrazone and chalcone derivatives with varied substitution patterns, enabling the exploration of their structure-activity relationships for various applications.

Development of Thiosemicarbazone and Semicarbazone Ligands

Thiosemicarbazones and semicarbazones are important classes of ligands derived from this compound. They are synthesized by the condensation reaction of the aldehyde with thiosemicarbazide (B42300) or semicarbazide, respectively. journalijar.comorientjchem.org The reaction is typically carried out in an alcoholic solvent, often with acid catalysis, to facilitate the formation of the imine linkage. nih.gov These ligands are of particular interest in coordination chemistry due to the presence of multiple donor atoms (N and S for thiosemicarbazones, N and O for semicarbazones), which allows them to form stable complexes with a variety of metal ions. grafiati.comresearchgate.net

The thiosemicarbazone and semicarbazone ligands derived from this compound readily coordinate with transition metal ions to form stable complexes. The synthesis of these metal complexes generally involves the reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a suitable solvent. journalijar.comorientjchem.org The resulting complexes often exhibit interesting geometries and electronic properties, which are influenced by the nature of the metal ion and the ligand. nih.govresearchgate.net

For instance, thiosemicarbazones can act as bidentate or tridentate ligands, coordinating to the metal center through the sulfur atom and one or both of the nitrogen atoms. researchgate.netnih.gov The coordination of these ligands to metal ions can significantly enhance their biological activity compared to the free ligands. Studies have shown that metal complexes of thiosemicarbazones derived from substituted benzaldehydes exhibit a range of biological properties.

The table below summarizes the synthesis of representative thiosemicarbazone and semicarbazone ligands and their metal complexes.

| Ligand/Complex | Starting Aldehyde | Reagent | Metal Salt | Resulting Compound |

| Thiosemicarbazone Ligand | This compound | Thiosemicarbazide | - | This compound thiosemicarbazone |

| Semicarbazone Ligand | This compound | Semicarbazide | - | This compound semicarbazone |

| Metal Complex | This compound thiosemicarbazone | - | e.g., CuCl₂, NiCl₂, CoCl₂ | Metal complex of the thiosemicarbazone ligand |

| Metal Complex | This compound semicarbazone | - | e.g., CuCl₂, NiCl₂, CoCl₂ | Metal complex of the semicarbazone ligand |

Synthesis of Bioactive Scaffold Precursors (e.g., Oxadiazoles, Thiadiazoles, Imidazolidines)

Derivatives of this compound serve as crucial precursors for the synthesis of various five-membered heterocyclic scaffolds with known biological importance, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.gov

1,3,4-Oxadiazoles can be synthesized from the corresponding acylhydrazone derivatives of this compound through oxidative cyclization. organic-chemistry.org Various reagents can be employed for this transformation. Another route involves the dehydrative cyclization of 1,2-diacylhydrazines. nih.govrsc.org

1,3,4-Thiadiazoles are often synthesized from thiosemicarbazone precursors. researchgate.net The cyclization can be achieved under acidic conditions, for example, by using concentrated sulfuric acid, or through oxidative methods. researchgate.net The choice of synthetic route allows for the introduction of various substituents onto the heterocyclic ring, enabling the modulation of the compound's properties.

The synthesis of these heterocyclic systems from this compound derivatives highlights the utility of this compound as a building block in medicinal chemistry for the generation of diverse molecular architectures.

Utilization in Materials Science and Optoelectronics

The unique electronic properties conferred by the chloro and isopropyl substituents make this compound a valuable building block in materials science, particularly for the development of organic materials with interesting optical and electronic properties.

The cinnamoyl moiety, which is the core structure of chalcones, can be derived from this compound and serves as a key component in the construction of extended π-conjugated systems. The presence of the electron-withdrawing chlorine atom and the electron-donating isopropyl group on the phenyl ring can be used to tune the electronic properties of these conjugated systems. By reacting this compound with various aromatic or heteroaromatic methyl ketones, a wide range of cinnamoyl derivatives with different electronic and steric properties can be synthesized. These extended conjugated systems are of interest for their potential applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Chalcones and other extended conjugated systems derived from this compound can exhibit fluorescence, making them potential candidates for the development of novel fluorophores. The emission properties of these molecules can be tuned by modifying the substitution pattern on the aromatic rings. The intramolecular charge transfer (ICT) character, influenced by the donor-acceptor nature of the substituents, often plays a crucial role in their fluorescence behavior. These fluorescent molecules can be incorporated into larger systems to act as light-harvesting materials, where they absorb light energy and transfer it to another component, a key process in artificial photosynthesis and photovoltaics. The ability to systematically modify the structure of these derivatives allows for the rational design of materials with optimized light-absorbing and emitting properties for specific applications.

Q & A

Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. Analyze Fukui indices to identify reactive sites. Compare computational results with experimental data (e.g., nitration or sulfonation products characterized via LC-MS) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Impurity profiling : Use HPLC-PDA to detect common byproducts like 4-Chloro-2-isopropylbenzaldehyde (retention time comparison).

- Catalyst optimization : Screen Lewis acids (e.g., AlCl₃ vs. FeCl₃) to reduce dimerization.

- Temperature gradients : Stepwise heating (40°C → 60°C) minimizes polyhalogenation .

Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?

- Methodological Answer :

- In vitro assays : Incubate with human liver microsomes and NADPH. Quantify metabolites via UPLC-QTOF-MS.

- Docking simulations : Use AutoDock Vina to predict binding affinities to CYP3A4/2D6 active sites. Validate with inhibition kinetics (Km/Vmax changes) .

Q. Can Raman spectroscopy differentiate polymorphs of this compound?

- Methodological Answer : Perform variable-temperature Raman spectroscopy (50–200 cm⁻¹ range) to detect lattice vibrations. Compare with X-ray powder diffraction (XRPD) data to correlate spectral bands with crystal forms (e.g., monoclinic vs. orthorhombic) .

Q. What role does the chloro-isopropyl motif play in stabilizing charge-transfer complexes?

- Methodological Answer : Synthesize complexes with electron-deficient aromatics (e.g., tetracyanoethylene). Characterize via UV-Vis (charge-transfer band ~400–500 nm) and cyclic voltammetry (HOMO-LUMO gap calculation). Single-crystal XRD reveals stacking interactions .

Q. How do solvent polarity and proticity influence the keto-enol tautomerism of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.